Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and significant role in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE typically involves the condensation of thiophene derivatives with thiazole compounds. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include sulfurizing agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that modulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and thiazole derivatives, such as:
- 2,4-DIMETHYL-5-ETHYLTHIOPHENE
- 3-METHYL-2-(2-THIAZOLYL)THIOPHENE
- 2,4-DIETHYL-5-METHYLTHIAZOLE
Uniqueness
What sets 2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N2O5S2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C17H20N2O5S2/c1-5-23-16(21)13-9(3)14(17(22)24-6-2)26-15(13)19-12(20)7-11-8-25-10(4)18-11/h8H,5-7H2,1-4H3,(H,19,20) |
InChI Key |
FUOMCMUUGSRIHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CC2=CSC(=N2)C |
Origin of Product |
United States |
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